4-Ethyl-1,3-oxazolidin-2-one

Descripción

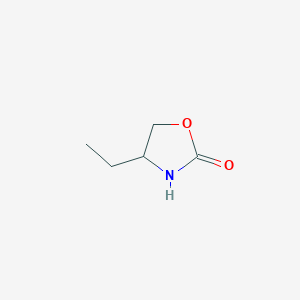

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313993 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-60-0 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 4 Ethyl 1,3 Oxazolidin 2 One in Asymmetric Induction and Chirality Transfer

Role as Chiral Auxiliaries in Enantioselective Transformations

The utility of 4-Ethyl-1,3-oxazolidin-2-one as a chiral auxiliary is a subset of the broader and highly successful "Evans auxiliaries," developed by David A. Evans. santiago-lab.com These oxazolidinone-based auxiliaries are prized for their high stereodirecting ability, predictable outcomes, and the relative ease of their removal. wikipedia.orgresearchgate.net The steric hindrance provided by the ethyl group at the 4-position of the oxazolidinone ring plays a crucial role in directing the approach of incoming reagents. wikipedia.org

The formation of carbon-carbon bonds with stereochemical control is a fundamental challenge in organic synthesis. This compound, as part of an N-acyl oxazolidinone system, provides a robust platform for achieving this goal in various reaction types.

One of the most prominent applications is in asymmetric alkylation reactions . santiago-lab.comub.edu The N-acylated auxiliary can be deprotonated to form a chiral enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile (such as an alkyl halide) to the opposite face, thus creating a new stereocenter with high diastereoselectivity.

Another significant area is in asymmetric [2+2] photocycloadditions . For instance, chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates have been used to synthesize enantioenriched and highly substituted bicyclo[3.2.0]heptanes. researchgate.net

The following table summarizes representative examples of stereoselective carbon-carbon bond formations using oxazolidinone auxiliaries.

| Reaction Type | Substrate | Reagent | Product Type | Key Feature |

| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | LDA, Benzyl Bromide | α-Alkylated Carbonyl | High diastereoselectivity |

| Aldol (B89426) Reaction | N-Acetyl-(S)-4-isopropyl-1,3-thiazolidine-2-thione | Aldehyde, Lewis Acid | β-Hydroxy Carbonyl | Diastereomerically pure anti-aldol adducts researchgate.net |

| Diels-Alder | N-Acryloyl-(R)-4-phenyl-1,3-oxazolidin-2-one | Cyclopentadiene | Cycloadduct | Control of endo/exo selectivity |

| Michael Addition | N-Enoyl-(S)-4-benzyl-2-oxazolidinone | Grignard Reagent | Conjugate Adduct | High diastereoselectivity |

Beyond carbon-carbon bonds, this compound auxiliaries can also direct the formation of carbon-heteroatom bonds. For example, they have been employed in asymmetric amination and hydroxylation reactions . The chiral enolate, generated as in alkylation reactions, can react with electrophilic nitrogen or oxygen sources to introduce amino or hydroxyl groups with high stereocontrol.

Recent research has also explored the use of copper(II) acetate-catalyzed reactions of N-acyl-1,3-oxazolidin-2-ones with TEMPO to form aminoxylated derivatives, which are valuable synthetic intermediates. nih.gov

The enolate chemistry of N-acyl oxazolidinones is central to their utility, particularly in the context of the asymmetric aldol reaction . wikipedia.orgyoutube.com This reaction is one of the most powerful methods for constructing carbon-carbon bonds while simultaneously creating two new stereocenters. wikipedia.org

The process typically involves the "soft" enolization of an N-acyl oxazolidinone, often using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. wikipedia.org This generates a (Z)-enolate, which is crucial for achieving high stereoselectivity. santiago-lab.com The subsequent reaction with an aldehyde proceeds through a well-organized, six-membered Zimmerman-Traxler transition state. wikipedia.org In this transition state, both the enolate oxygen and the aldehyde oxygen coordinate to the boron atom. The steric bulk of the substituent on the chiral auxiliary (e.g., the ethyl group) effectively dictates the facial selectivity of the reaction on the enolate, while the aldehyde substituent orients itself to minimize steric interactions, thereby controlling the stereochemistry at the newly formed alcohol center. wikipedia.orgyoutube.com

The use of titanium enolates of chiral N-acyloxazolidinones has also been shown to provide very high diastereofacial selectivities in asymmetric aldol reactions, sometimes even reversing the selectivity observed with boron enolates. acs.orgacs.org

The predictable stereochemical outcome of the Evans aldol reaction has made it a widely adopted strategy in the total synthesis of complex natural products. researchgate.net

| Lewis Acid | Base | Enolate Geometry | Aldol Adduct Stereochemistry | Diastereomeric Ratio (d.r.) |

| Bu₂BOTf | i-Pr₂NEt | (Z) | syn | >99:1 |

| TiCl₄ | Hünig's Base | (Z) | syn | Often high |

| Sn(OTf)₂ | N-Ethylpiperidine | (Z) | syn | Variable |

| LDA | - | (Z) | syn | Generally lower than boron enolates |

Utility in Kinetic Resolution Processes

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. While less common than their use as stoichiometric auxiliaries, derivatives of this compound can be involved in kinetic resolution processes. For instance, a lipase-catalyzed enantioselective esterification has been used for the kinetic resolution of a racemic mixture containing a similar oxazolidinone substructure. google.com An asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides to yield 1,3-oxazolidine derivatives has also been shown to proceed via a kinetic resolution process. mdpi.com

Application as Chiral Ligands in Transition Metal Catalysis

In addition to their role as covalently bound auxiliaries, chiral oxazolidinones and their derivatives can also serve as chiral ligands for transition metals in asymmetric catalysis. nih.govresearchgate.net In this capacity, the oxazolidinone moiety coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction.

Examples of reactions where oxazolidinone-derived ligands have been employed include:

Palladium-catalyzed asymmetric allylic alkylations. researchgate.net

Copper-catalyzed asymmetric cyclopropanations. researchgate.net

Rhodium-catalyzed asymmetric hydrogenations. researchgate.net

The development of C2-symmetric bis(oxazoline) ligands, which can be derived from chiral amino alcohols used to synthesize oxazolidinones, has been particularly impactful in a wide range of asymmetric transformations. researchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Ethyl 1,3 Oxazolidin 2 One

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of bond-making and bond-breaking events, along with the energetic profiles of these processes, is central to mechanistic chemistry. For oxazolidinones, this involves detailed studies of both their formation and subsequent reactions.

The formation of the 1,3-oxazolidin-2-one ring from precursors such as 1,2-aminoalcohols often proceeds through nucleophilic substitution reactions. The specific pathway, whether S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular), dictates the stereochemical outcome of the reaction.

The conversion of N-tert-butyloxycarbonyl (N-Boc) protected 1,2-aminoalcohols into 1,3-oxazolidin-2-ones can yield products with either inversion or retention of configuration at the C5 position (analogous to the C4 position in 4-ethyl-1,3-oxazolidin-2-one). uv.es This stereochemical divergence suggests a competition between two distinct mechanistic pathways. uv.es

S_N2 Mechanism: The formation of an oxazolidinone with inversion of stereochemistry is typically explained by an intramolecular S_N2 mechanism. uv.es This process is initiated by converting the alcohol's hydroxyl group into a good leaving group (LG), such as a mesylate or tosylate. Subsequently, the carbonyl oxygen of the Boc group acts as an internal nucleophile, attacking the carbon bearing the leaving group in a single, concerted step. uv.es This backside attack displaces the leaving group and results in the inversion of the stereocenter, forming a cationic O-alkylated intermediate which then loses a tert-butyl cation to yield the final inverted oxazolidinone. uv.es The S_N2 mechanism is a one-step process where the rate depends on the concentration of both the substrate and the nucleophile. savemyexams.com

The competition between these pathways is influenced by the substrate's structure and the reaction conditions. For instance, studies on ephedrine (B3423809) derivatives show that erythro isomers predominantly yield the inverted product via an S_N2 mechanism, whereas threo isomers show a mix of products, suggesting that S_N1 and a double S_N2 pathway have similar energies. uv.es

Table 1: Comparison of S_N1 and S_N2 Mechanisms in Oxazolidinone Synthesis

| Feature | S_N1 Mechanism | S_N2 Mechanism |

|---|---|---|

| Rate Law | Unimolecular: rate = k[Substrate] | Bimolecular: rate = k[Substrate][Nucleophile] |

| Reaction Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Key Intermediate | Carbocation | Pentacoordinate Transition State |

| Stereochemical Outcome | Retention/Racemization | Inversion of configuration |

| Favored by | Tertiary substrates, polar protic solvents, weak nucleophiles | Primary/secondary substrates, polar aprotic solvents, strong nucleophiles |

Cycloaddition reactions are powerful methods for constructing cyclic compounds, and they have been applied to the synthesis of the oxazolidinone core and its derivatives. The 1,3-dipolar cycloaddition is particularly relevant. nih.govacs.org This reaction involves the addition of a 1,3-dipole to a dipolarophile (a molecule with a double or triple bond) to form a five-membered ring. nih.gov

In the context of oxazolidinone chemistry, azomethine ylides have been used as 1,3-dipoles, reacting with carbonyl compounds to yield oxazolidine (B1195125) derivatives. nih.gov The mechanism, first described by Huisgen, involves the concerted or stepwise addition of the ylide to the dipolarophile. nih.gov

Studies on N-vinyloxazolidin-2-one demonstrate its utility as a dipolarophile in 1,3-dipolar cycloadditions with nitrones. acs.org These reactions proceed efficiently, often under solvent-free conditions, to produce novel isoxazolidines. The mechanism involves the [3+2] cycloaddition of the nitrone (the 1,3-dipole) across the vinyl group's double bond on the oxazolidinone. acs.org

Furthermore, 4-methylene-2-oxazolidinones can act as dipolarophiles in reactions with nitrile oxides, such as benzonitrile (B105546) oxide. researchgate.net This 1,3-dipolar cycloaddition yields spiro-heterocyclic compounds, where the five-membered ring from the cycloaddition is fused at the C4 position of the oxazolidinone. The mechanism involves the regioselective addition of the nitrile oxide to the exocyclic double bond of the 4-methylene-2-oxazolidinone. researchgate.net

Regioselectivity and Stereoselectivity Control in Oxazolidinone Chemistry

Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another) is a primary goal in modern organic synthesis. In the synthesis and reactions of this compound and its analogs, achieving high levels of selectivity is essential.

As discussed, the choice between S_N1 and S_N2 pathways is a key method for controlling stereoselectivity during the formation of the oxazolidinone ring from chiral 1,2-aminoalcohols. uv.es By carefully selecting the substrate and reaction conditions (e.g., the leaving group and base), one can favor either inversion (S_N2) or retention (S_N1) of configuration. uv.es For example, converting the hydroxyl group into a good leaving group promotes the intramolecular S_N2 attack, leading to inversion. uv.es

In cycloaddition reactions, both regioselectivity and stereoselectivity are critical. The reaction of 4-methylene-2-oxazolidinones with benzonitrile oxide is highly regioselective. researchgate.net When the oxazolidinone substrate has a substitution pattern creating facial asymmetry, the cycloaddition can also be stereoselective, proceeding with a preference for addition to the less sterically hindered face of the dipolarophile. researchgate.net

The synthesis of enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones from 2-(Boc-aminomethyl)aziridines showcases exceptional control. acs.org The key step is a BF₃·Et₂O-promoted intramolecular nucleophilic ring-opening of the aziridine (B145994). This process is described as being fully regioselective and stereospecific. The nucleophilic attack occurs exclusively at the C2 methylene (B1212753) carbon of the aziridine ring, and the reaction proceeds with inversion of configuration at that center, leading to a single enantiopure oxazolidinone product. acs.org Similarly, the synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones from trans-aziridine-2-carboxylates is reported as a completely regio- and stereoselective process via a proposed S_N1 pathway. researchgate.net

Table 2: Research Findings on Selectivity in Oxazolidinone Synthesis

| Reaction Type | Substrate | Key Reagent/Condition | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | N-Boc-1,2-aminoalcohol with good leaving group | - | Stereoselective (Inversion via S_N2) | uv.es |

| 1,3-Dipolar Cycloaddition | Substituted 4-methylene-2-oxazolidinone | Benzonitrile oxide | Regioselective and Stereoselective (5:1 for less hindered face) | researchgate.net |

| Intramolecular Ring Opening | 2-(Boc-aminomethyl)aziridine | BF₃·Et₂O | Fully Regioselective and Stereospecific (Inversion) | acs.org |

| Ring Opening and Cyclization | trans-Aziridine-2-carboxylates | Methyl chloroformate | Completely Regio- and Stereoselective (Retention via S_N1) | researchgate.net |

Computational Chemistry and Theoretical Modeling of 4 Ethyl 1,3 Oxazolidin 2 One Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of oxazolidinone systems. It allows for the detailed examination of their electronic and geometric properties, as well as the elucidation of complex reaction mechanisms.

Geometric and Electronic Structure Analysis (HOMO-LUMO, MEP)

DFT calculations are instrumental in determining the optimized molecular geometry of 4-ethyl-1,3-oxazolidin-2-one and its derivatives. These calculations often employ basis sets like B3LYP/6-311G(d,p) to achieve a high level of accuracy. iucr.orgdoaj.org For instance, in a study of a related oxazolidinone-containing compound, the oxazolidine (B1195125) ring was found to adopt an envelope conformation. iucr.org This type of structural information is vital for understanding how the molecule interacts with its environment.

The electronic properties of these molecules are frequently analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and stability. For example, a DFT study on a complex molecule containing a 2-oxo-1,3-oxazolidin-3-yl)ethyl moiety calculated the HOMO-LUMO energy gap to be approximately 3.42 eV, with HOMO and LUMO energies of -5.44 eV and -2.02 eV, respectively. iucr.org Another investigation on a different oxazolidinone derivative found a larger energy gap of 4.2907 eV, classifying it as a "hard material". iucr.org These values help in predicting the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are another critical output of DFT studies. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding. iucr.org

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Basis Set | Source |

|---|---|---|---|---|---|

| (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one | -5.44 | -2.02 | 3.42 | B3LYP/6-311G(d,p) | iucr.org |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Not Specified | Not Specified | 4.2907 | DFT/B3LYP/6-311G++(d,p) | iucr.org |

Reaction Mechanism Elucidation via DFT

DFT calculations are pivotal in understanding the mechanisms of chemical reactions involving oxazolidinones. For example, the synthesis of 1,3-oxazolidin-2-ones from N-tert-butyloxycarbonyl (N-Boc) derivatives of 1,2-aminoalcohols has been studied using DFT. uv.es These studies have helped to explain the stereochemical outcomes of such reactions, suggesting a competition between an intramolecular SN2 process and a double SN2 process. uv.es

In another instance, a plausible SN1 reaction mechanism for the synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones was proposed and supported by detailed computational studies. researchgate.net DFT has also been used to investigate tautomerism in related heterocyclic systems, such as the thione-thiol tautomerism in 1,2,4-triazole (B32235) derivatives, providing insights into the relative stability of different tautomeric forms. researchgate.net

Molecular Docking Investigations of Oxazolidinone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between oxazolidinone derivatives and their biological targets.

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in profiling the interactions between various oxazolidinone derivatives and their protein targets. For instance, docking studies have been performed on novel 2-thioxo-oxazolidin-4-one derivatives with Cyclin-Dependent Kinases (CDK) to investigate their potential antineoplastic activity. researchgate.net Similarly, the interaction of oxazolidinone derivatives with the COVID-19 main protease has been explored to assess their potential as antiviral agents. iucr.org These studies reveal crucial details about the binding modes, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govbepls.com

Binding Affinity and Mechanistic Insights

Beyond identifying binding modes, molecular docking provides quantitative predictions of binding affinity, often expressed as a docking score or binding energy. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. zsmu.edu.ua For example, docking studies of certain 1,2,4-triazole derivatives with COX-1/2 enzymes showed binding energies ranging from -6.672 to -7.843 kcal/mol. zsmu.edu.ua These results, combined with the analysis of ligand-protein interactions, offer mechanistic insights into how these compounds exert their biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidinones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones.

For oxazolidinones, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov In one such study on tricyclic oxazolidinones as antibacterial agents, a training set of 33 compounds was used to develop a QSAR model, which was then validated using a test set of 9 compounds. nih.gov The resulting models showed high conventional r² values of 0.975 for CoMFA and 0.940 for CoMSIA, indicating a strong correlation between the structural features and antibacterial activity. nih.gov QSAR studies have also been applied to N-aryl-oxazolidinone-5-carboxamides to model their anti-HIV protease activity. nih.gov These models often highlight the importance of specific atom-based descriptors and whole molecular descriptors in determining the biological activity. nih.gov

| Method | Conventional r² | Cross-validated q² | Source |

|---|---|---|---|

| CoMFA | 0.975 | 0.523 | nih.gov |

| CoMSIA | 0.940 | 0.557 | nih.gov |

Biological Activities and Pharmacological Relevance of Oxazolidinone Derivatives

Antimicrobial and Antifungal Properties

The oxazolidinone class is perhaps most famous for its potent antimicrobial properties, particularly against Gram-positive bacteria. ontosight.ai This has made them a critical tool in combating infections caused by resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci. nih.govgoogle.com

Beyond antibacterial action, research has demonstrated the significant antifungal potential of novel oxazolidinone derivatives. For instance, a series of oxazolidin-2-one-linked 1,2,3-triazole derivatives were synthesized and evaluated for their activity against several fungal species. researchgate.netnih.gov Certain compounds in this series exhibited potent antifungal effects, in some cases surpassing the efficacy of the established antifungal drug itraconazole. nih.gov For example, compounds 4d and 4k showed excellent activity against Candida glabrata, and compound 4d was more active than the standard drug against Trichosporon cutaneum. nih.gov

| Compound | Candida glabrata | Trichosporon cutaneum | Mucor hiemalis |

|---|---|---|---|

| Derivative 4d | 0.12 | 2 | - |

| Derivative 4h | 0.25 | - | - |

| Derivative 4k | 0.12 | - | 2 |

| Itraconazole (Reference) | 1 | 8 | 4 |

Furthermore, studies on other analogues, such as (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one, have confirmed antibacterial activity against MRSA clinical isolates, reinforcing the potential of this chemical class to generate new treatments for difficult infections. nih.gov

The antibacterial mechanism of oxazolidinones is distinct from many other antibiotic classes. ontosight.ai Their primary mode of action is the inhibition of bacterial protein synthesis at a very early stage. ontosight.ainih.gov These compounds bind to the 23S rRNA component of the 50S ribosomal subunit. ontosight.ai This interaction prevents the formation of the functional 70S initiation complex, a crucial step for the translation of mRNA into proteins to begin. ontosight.ai By blocking this initiation, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.

Biochemical Research and Enzyme Interaction Studies

The versatility of the oxazolidinone structure has led to its investigation in various areas of biochemical research, including as a scaffold for enzyme inhibitors. ontosight.aiontosight.ai Derivatives have been designed to target specific enzymes implicated in disease. For example, some heterocyclic compounds incorporating the oxazolidin-2-one ring have been developed and patented as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are linked to certain cancers. google.comgoogle.com

The therapeutic effect of oxazolidinones is fundamentally based on their interaction with biological macromolecules. A detailed understanding of these protein-ligand interactions is crucial for drug design and optimization. mdpi.com The binding of oxazolidinone antibiotics to the bacterial ribosome is a classic example of such an interaction. ontosight.ai

Molecular docking studies provide computational insights into these binding events. In one study, a library of oxazolidinone-based ligands was evaluated for binding to sigma receptors. nih.gov The analysis revealed specific interactions, such as hydrogen bonds and Pi-cation interactions, between the ligands and key amino acid residues like Asp29, Glu172, and Tyr147 within the receptor's binding pocket. nih.gov These specific molecular contacts are critical for the stability and selectivity of the ligand's binding. nih.gov

| Ligand Type | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Oxazolidinone Antibiotic | Bacterial 50S Ribosome (23S rRNA) | rRNA nucleotides | Binding to prevent 70S complex formation |

| Oxazolidinone-based Ligand (LACT7/8) | Sigma 1 Receptor (σ1R) | Glu172, Phe107 | Salt-bridge, Pi-cation |

| Oxazolidinone-based Ligand (LACT9) | Sigma 2 Receptor (σ2R) | Val146 | Hydrogen Bond |

| Oxazolidinone-based Ligand (LACT10) | Sigma 2 Receptor (σ2R) | Asp29, Glu73, Tyr147 | Hydrogen Bond, Pi-cation |

Potential in Drug Development and Pharmaceutical Research

The oxazolidinone scaffold is a highly valued pharmacophore in modern drug discovery. researchgate.netnih.gov The clinical success of linezolid (B1675486) has spurred extensive research into next-generation analogues with improved properties, such as enhanced activity against resistant strains, broader spectrum, or reduced side effects. nih.gov

Enantiomerically pure 4-substituted oxazolidin-2-ones, a category that includes 4-Ethyl-1,3-oxazolidin-2-one, are widely used as chiral auxiliaries in asymmetric synthesis. researchgate.netvulcanchem.com In pharmaceutical manufacturing, producing a specific stereoisomer of a drug is often critical, as different enantiomers can have vastly different biological activities. These chiral auxiliaries are attached to a substrate to direct chemical reactions, such as aldol (B89426) additions or Diels-Alder reactions, to proceed with high stereoselectivity. wikipedia.org This allows for the controlled synthesis of complex chiral molecules, serving as essential intermediates for advanced pharmaceutical compounds. vulcanchem.com

Researchers continue to explore the therapeutic potential of new oxazolidinone derivatives beyond antibacterial applications. researchgate.net The structural versatility of the ring system allows for modifications that can target different biological pathways. nih.gov For instance, Radezolid, a second-generation oxazolidinone containing a triazole moiety, was developed as a novel antibiotic candidate. nih.gov Other research has identified 5-(carbamoylmethylene)-oxazolidin-2-ones as having potential anticancer activity by inducing apoptosis in cancer cell lines. nih.gov Additionally, high-throughput screening has identified an oxazolidinone derivative as a potential therapeutic candidate for adult polyglucosan body disease, a rare genetic disorder. nih.gov This ongoing research highlights the remarkable adaptability of the oxazolidinone framework in the search for new medicines. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Oxazolidinone Research

X-ray Crystallography for Absolute Configuration Determination and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystallographic information file (CIF) for 4-Ethyl-1,3-oxazolidin-2-one is not publicly available, extensive studies on closely related oxazolidinone derivatives, including its thio-analogue 4-ethyl-1,3-oxazolidine-2-thione, offer significant insight into the expected structural features. bibliomed.org

The analysis of single crystals of these compounds via X-ray diffraction reveals detailed information about the unit cell, space group, and the conformation of the five-membered oxazolidine (B1195125) ring. bibliomed.org Typically, the oxazolidinone ring is not perfectly planar, adopting either a twisted or an envelope conformation to minimize steric strain. iucr.orgiucr.org For chiral derivatives, the Flack parameter is refined to unambiguously determine the absolute configuration at the stereocenter (C4 in this case). researchgate.net

Table 1: Representative Crystal Data for a Closely Related Analog: 4-Ethyl-1,3-oxazolidine-2-thione

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₉NOS | bibliomed.org |

| Crystal System | Monoclinic | bibliomed.org |

| Space Group | P2₁/c | bibliomed.org |

| a (Å) | 8.4988 (17) | bibliomed.org |

| b (Å) | 10.2300 (15) | bibliomed.org |

| c (Å) | 7.5192 (19) | bibliomed.org |

| β (°) | 96.8299 (11) | bibliomed.org |

| Volume (ų) | 649.1 (2) | bibliomed.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule in solution. Through ¹H and ¹³C NMR, the chemical environment, connectivity, and relative number of protons and carbons can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the three protons on the oxazolidinone ring. The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The protons on the heterocyclic ring (at C4 and C5) would appear as more complex multiplets due to their diastereotopic nature and coupling to each other and the N-H proton.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key signal would be the carbonyl carbon (C=O) of the amide, which is expected to resonate at a significantly downfield chemical shift (typically >150 ppm). The other four carbons of the structure would also give distinct signals in predictable regions. The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY and HSQC allows for the unambiguous assignment of all atoms in the molecular structure. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 8.5 | broad singlet | NH |

| ¹H | ~4.0 - 4.5 | multiplet | O-CH ₂-N |

| ¹H | ~3.8 - 4.2 | multiplet | N-CH -CH₂ |

| ¹H | ~1.5 - 1.8 | multiplet | CH-CH ₂-CH₃ |

| ¹H | ~0.8 - 1.1 | triplet | CH₂-CH ₃ |

| ¹³C | >155 | - | C =O |

| ¹³C | ~65 - 75 | - | O-C H₂-N |

| ¹³C | ~50 - 60 | - | N-C H-CH₂ |

| ¹³C | ~25 - 35 | - | CH-C H₂-CH₃ |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺, confirming its molecular mass. researchgate.netuni.lu

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound (MW = 115.13 g/mol ), fragmentation is expected to occur primarily through cleavage of the oxazolidinone ring and the ethyl substituent. libretexts.org

Common fragmentation pathways for oxazolidinones include:

Loss of the alkyl substituent: Cleavage of the bond between C4 and the ethyl group would result in a fragment corresponding to the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Ring cleavage: The five-membered ring can fragment in several ways, such as through the loss of carbon dioxide (CO₂, 44 Da) or the cleavage across the ring to yield smaller, stable ions. researchgate.net

Analyzing these specific losses allows for the confirmation of the various structural components of the molecule.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Formula | Calculated m/z | Source |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.0706 | uni.lu |

| [M+Na]⁺ | C₅H₉NNaO₂⁺ | 138.0525 | uni.lu |

| [M+K]⁺ | C₅H₉KNO₂⁺ | 154.0265 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". vscht.cz

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (carbamate) group. rsc.orgnist.gov This peak is highly characteristic and typically appears in the range of 1740-1780 cm⁻¹. Other key absorptions include the N-H stretching band, C-O and C-N stretching vibrations within the ring, and the C-H stretching and bending vibrations of the alkyl portions of the molecule. vscht.cz

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3300 | Medium-Broad | N-H Stretch | Amide (N-H) |

| 2850-3000 | Medium | C-H Stretch | sp³ C-H (Alkyl) |

| ~1750 | Strong, Sharp | C=O Stretch | Carbonyl (Amide) |

| ~1465 & ~1375 | Variable | C-H Bend | Alkyl (CH₂/CH₃) |

| ~1250 | Medium-Strong | C-O Stretch | Ether-like (C-O-C) |

Future Directions and Emerging Research Avenues for 4 Ethyl 1,3 Oxazolidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the oxazolidinone core is a critical step in the development of new derivatives. Traditional methods often rely on hazardous reagents like phosgene (B1210022). researchgate.net Future research is intensely focused on creating greener, safer, and more efficient synthetic pathways.

A significant area of development is the utilization of carbon dioxide (CO₂) as a C1 building block. rsc.org This approach is environmentally advantageous, using a renewable, abundant, and non-toxic feedstock. bath.ac.uk Key strategies include:

Cycloaddition of CO₂ to Aziridines: This method is a promising atom-economic route to form the oxazolidinone ring. researchgate.netrsc.org The reaction can be facilitated by various catalysts, including metal-organic frameworks (MOFs), which can offer high efficiency and recyclability. rsc.org For instance, a Zn-MOF catalyst has shown high conversion rates (up to 99%) for ethyl-substituted aziridines under relatively mild conditions. rsc.org

Carboxylative Cyclization: This involves the reaction of CO₂ with molecules like propargyl amines or a three-component reaction with primary amines and epoxides. rsc.org

Intramolecular Cyclization of N-Boc-Epoxides: This method provides a pathway to oxazolidinones, where the tert-butyl carbamate (B1207046) (Boc) group serves as an effective nitrogen-protecting group, improving efficiency. acs.org Studies have shown that polar protic solvents, particularly water, can promote this ring-closure reaction, sometimes eliminating the need for a catalyst. acs.org

Another key trend is the development of one-pot or multicomponent reactions that increase efficiency by reducing the number of synthetic steps and purification processes. mdpi.com For example, a four-component cascade reaction has been developed for the synthesis of complex spirooxazolidines. mdpi.com These advanced synthetic strategies represent a significant step towards more sustainable and cost-effective production of oxazolidinone-based compounds.

| Synthetic Method | Traditional Reagents | Novel/Sustainable Reagents & Catalysts | Advantages of Novel Routes |

| Carbonyl Source | Phosgene, Isocyanates researchgate.net | Carbon Dioxide (CO₂) rsc.orgbath.ac.uk | Non-toxic, renewable, abundant feedstock. bath.ac.uk |

| Cyclization Strategy | Cyclization of amino alcohols with CDI or phosgene. bath.ac.uk | Catalytic cycloaddition of CO₂ to aziridines. researchgate.netrsc.org | High atom economy, potential for catalytic and asymmetric synthesis. bath.ac.uk |

| Reaction Type | Multi-step synthesis. | One-pot multicomponent reactions, cascade reactions. mdpi.com | Increased efficiency, reduced waste, fewer purification steps. |

| Catalysis | Stoichiometric reagents. | Metal-Organic Frameworks (MOFs), Lewis acids, organocatalysts. researchgate.netrsc.org | Recyclable, high selectivity, milder reaction conditions. |

Exploration of Undiscovered Biological Applications

While the oxazolidinone class is renowned for its antibacterial agents like Linezolid (B1675486), the core structure is a versatile scaffold for a wide range of biological activities. rsc.org Researchers are actively exploring its potential in various therapeutic areas beyond antibiotics, driven by the need for novel treatments for complex diseases. rsc.orgbohrium.comresearchgate.net

Emerging biological targets for oxazolidinone derivatives include:

Anticancer and Antiviral Agents: The structural framework of oxazolidinones is being investigated for its potential to inhibit cancer cell growth and viral replication. rsc.orgresearchgate.net

Anti-inflammatory and Analgesic Properties: Derivatives are being studied for their ability to modulate inflammatory pathways and provide pain relief. researchgate.netmdpi.com

Central Nervous System (CNS) Disorders: A significant area of research involves the development of oxazolidinone-based compounds as agonists for orphan receptors like GPR88, which is a promising target for treating schizophrenia, Parkinson's disease, and addiction. nih.gov

Enzyme Inhibition: The oxazolidinone moiety can be found in molecules designed as specific enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors for depression. researchgate.net

Combating Biofilms: A critical challenge in infectious disease is the treatment of biofilms, which are resistant to conventional antibiotics. nih.govacs.org Hybrid molecules that conjugate an oxazolidinone with agents like nitroxide have shown increased potency in eradicating MRSA biofilms. nih.govacs.org

This diversification of therapeutic targets highlights the adaptability of the oxazolidinone scaffold and promises a new generation of drugs for a wide spectrum of human diseases. researchgate.net

| Therapeutic Area | Specific Application/Target | Example/Finding | Reference |

| Infectious Diseases | Antitubercular, Antiviral | Derivatives show promise against various pathogens. | researchgate.net, rsc.org |

| Antibiofilm Agents | Linezolid-nitroxide conjugate is >2-fold more effective against MRSA biofilms. | nih.gov, acs.org | |

| Oncology | Anticancer Agents | The scaffold is being explored for its antiproliferative properties. | researchgate.net, rsc.org |

| Neurology | CNS Disorders (e.g., Parkinson's) | Agonists for the GPR88 receptor. | nih.gov |

| Antidepressants | Selective monoamine oxidase (MAO) inhibitors. | researchgate.net | |

| Inflammation | Anti-inflammatory Agents | Modulation of inflammatory pathways. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new oxazolidinone derivatives. mdpi.com These computational tools can dramatically accelerate the design-make-test-analyze cycle, making the process more efficient and cost-effective. acs.orgmdpi.com

Key applications of AI/ML in oxazolidinone chemistry include:

De Novo Drug Design: AI algorithms, including deep learning models, can generate novel molecular structures with desired properties, such as high potency, low toxicity, and good synthetic accessibility. mdpi.comresearchgate.net This allows for the exploration of vast chemical spaces to identify promising new candidates.

Predictive Modeling: ML models are used to predict the biological activity (e.g., Quantitative Structure-Activity Relationship - QSAR), pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion), and potential toxicity of new designs before they are synthesized. mdpi.comqut.edu.au

Computer-Aided Synthesis Planning (CASP): AI tools can devise optimal synthetic routes for target molecules. acs.orgmdpi.com This involves retrosynthetic analysis to break down a complex molecule into simpler, commercially available starting materials and recommending the best reaction conditions. acs.org

Virtual Screening: Machine learning can rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target, such as the bacterial ribosome for new antibiotics. qut.edu.au

These in silico methods allow researchers to prioritize the most promising candidates for laboratory synthesis and testing, significantly reducing the time and resources required for drug discovery. mdpi.commdpi.com

| AI/ML Application | Description | Impact on Oxazolidinone Research | Reference |

| De Novo Design | Generates novel molecular structures with optimized properties. | Creates new oxazolidinone derivatives with potentially higher efficacy and better safety profiles. | mdpi.com, researchgate.net |

| Predictive Modeling (QSAR/ADME) | Predicts biological activity and pharmacokinetic properties of virtual compounds. | Prioritizes candidates for synthesis, reducing failure rates in later stages. | qut.edu.au, mdpi.com |

| Computer-Aided Synthesis Planning (CASP) | Designs efficient synthetic routes for target molecules. | Accelerates the "make" phase of research by suggesting viable and optimized reaction pathways. | acs.org, mdpi.com |

| Virtual Screening | Screens large compound libraries in silico to find potential hits. | Identifies potential oxazolidinone-based drug candidates more rapidly than physical screening. | qut.edu.au |

Advanced Materials Science Applications of Oxazolidinone Scaffolds

The unique structural and chemical properties of the oxazolidinone ring extend its utility beyond medicine and into the realm of advanced materials science. The chirality and rigidity of the scaffold make it a valuable building block for creating functional materials.

Emerging applications in materials science include:

Chiral Auxiliaries and Organocatalysts: Enantiomerically pure oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemistry of chemical reactions. researchgate.net This is crucial for producing single-enantiomer pharmaceuticals. They also serve as scaffolds for the development of new organocatalysts. bath.ac.uk

Functional Polymers: The oxazolidinone moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties, such as thermal stability or specific binding capabilities.

Metal-Organic Frameworks (MOFs): While primarily researched as catalysts for oxazolidinone synthesis, the interaction itself suggests potential applications. rsc.orgresearchgate.net Oxazolidinone-containing ligands could be used to construct novel MOFs with tailored pore environments for applications in gas storage, separation, or sensing.

Hybrid Composite Materials: Oxazolidinone derivatives can be integrated with inorganic materials, such as metal nanoparticles, to create hybrid composites. researchgate.net These materials could possess enhanced properties, such as sustained-release bactericidal activity, for use in medical devices or advanced coatings. researchgate.net

The exploration of oxazolidinones in materials science is a growing field that leverages the rich chemistry of this scaffold to create materials with novel and useful properties.

| Application Area | Function of Oxazolidinone Scaffold | Potential Product/Use | Reference |

| Asymmetric Synthesis | Chiral Auxiliary / Organocatalyst | Enantiomerically pure pharmaceuticals, fine chemicals. | researchgate.net, bath.ac.uk |

| Materials Chemistry | Building block for functional polymers. | High-performance polymers with specific thermal or binding properties. | |

| Porous Materials | Ligand for Metal-Organic Frameworks (MOFs). | MOFs for gas storage, separation, or catalysis. | researchgate.net, rsc.org |

| Hybrid Materials | Organic component in composite materials. | Bactericidal coatings for medical devices, advanced composites. | researchgate.net |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Ethyl-1,3-oxazolidin-2-one?

Answer:

this compound can be synthesized via enzymatic routes or nucleophilic substitution. A robust approach involves the reaction of 2-aminoalcohols with dimethyl carbonate under immobilized enzymatic catalysis, which offers high regioselectivity and avoids harsh conditions. Kinetic modeling of this reaction reveals consecutive steps: (i) carbamate formation and (ii) cyclization, with rate constants dependent on temperature and enzyme loading . For functionalization, Mitsunobu coupling (using DIAD and triphenylphosphine) enables attachment to polymer resins via hydroxyl groups, achieving >85% loading efficiency .

Advanced: How can structural ambiguities in this compound derivatives be resolved during crystallographic analysis?

Answer:

High-resolution X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. For example, the crystal structure of a related compound, 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one, was resolved with an R factor of 0.043 by optimizing data-to-parameter ratios (≥8.5) and validating thermal displacement parameters . Twinned data or low-resolution datasets require SHELXE for phase extension and OLEX2 integration. Challenges like pseudosymmetry in derivatives may necessitate Hirshfeld surface analysis to confirm intermolecular interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via carbonyl resonance at ~174 ppm (C=O) and splitting patterns for ethyl groups .

- IR Spectroscopy : Stretching bands at ~1749 cm⁻¹ (oxazolidinone C=O) and ~1250 cm⁻¹ (C-N-C linkage) .

- Mass Spectrometry : Exact mass determination (e.g., 372.0644 g/mol for a dichlorophenyl derivative) ensures purity and validates synthetic routes .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The ethyl group at C4 induces steric hindrance, slowing reactions at the oxazolidinone carbonyl. Electron-withdrawing substituents (e.g., chloro in 3-{1-[(2,4-dichlorophenoxy)acetyl]piperidinyl} derivatives) enhance electrophilicity, enabling efficient acylation at 0°C with 1.5 eq. of acyl chloride. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier reduction compared to unsubstituted analogs .

Basic: What safety protocols are critical during large-scale synthesis of this compound?

Answer:

- Handling : Use nitrile gloves and fume hoods to avoid inhalation (PEL = 5 mg/m³).

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Hydrolyze under basic conditions (pH >12, 60°C) to degrade oxazolidinone rings into non-toxic amines .

Advanced: How can kinetic modeling optimize enzymatic synthesis of this compound?

Answer:

A two-step consecutive reaction model fits the enzymatic process:

Carbamate formation : Rate = , where = 0.45 L/mol·min at 40°C.

Cyclization : Rate = , = 0.12 min⁻¹.

Parameter estimation via nonlinear regression (MATLAB) reveals substrate inhibition above 2 M dimethyl carbonate. Immobilized enzyme reactors achieve 92% yield at 50°C with a residence time of 2 hours .

Advanced: What strategies enhance the antimicrobial activity of this compound derivatives?

Answer:

- Structural Modifications : Introducing fluoro or morpholinomethyl groups (e.g., 3-amino-5-morpholinomethyl derivatives) improves lipophilicity (logP = 1.8) and membrane penetration .

- SAR Studies : Pyridine substitution (replacing phenyl) increases potency against Mycobacterium tuberculosis (MIC = 2 µM) by enhancing H-bonding to enoyl-ACP reductase .

Basic: How are computational tools used to predict the stability of this compound derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., ring-opening hydrolysis) under physiological pH.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to oxidation. For example, the C5 position in 4-ethyl derivatives shows higher reactivity ( = 0.32) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.